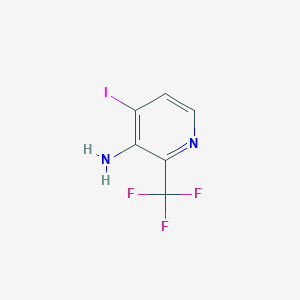

4-Iodo-2-(trifluoromethyl)pyridin-3-amine

Descripción

Structural Features: Pyridine Backbone, Trifluoromethyl Group, Iodo Substituent, and Amino Functional Group

The molecular structure of 3-Amino-4-iodo-2-(trifluoromethyl)pyridine is based on a pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom. This pyridine backbone is substituted at three positions:

Position 2 : A trifluoromethyl group (-CF3) , which is a strongly electron-withdrawing substituent known to influence the compound's chemical reactivity and physicochemical properties such as lipophilicity and metabolic stability.

Position 3 : An amino group (-NH2) , a nucleophilic functional group capable of participating in hydrogen bonding and various chemical transformations, often imparting basicity to the molecule.

Position 4 : An iodo substituent (-I) , a halogen atom that is relatively large and polarizable, often used as a reactive handle in synthetic chemistry for further functionalization via cross-coupling reactions.

The molecular formula is $$ \mathrm{C6H4F3IN2} $$ with a molecular weight approximately 288.01 g/mol. The presence of the trifluoromethyl and iodo groups contributes to the compound’s electron density distribution and steric profile, which are critical in its chemical behavior and potential applications.

Isomerism and Constitutional Variants

Isomerism in this compound primarily arises from the positional arrangement of substituents on the pyridine ring. The compound is a specific positional isomer where the amino, iodo, and trifluoromethyl groups occupy the 3, 4, and 2 positions, respectively. Constitutional isomers would include variants where these groups are attached to different positions on the pyridine ring, such as 2-amino-4-iodo-3-(trifluoromethyl)pyridine or 4-amino-2-iodo-3-(trifluoromethyl)pyridine, each with distinct chemical and physical properties.

The presence of the amino group allows for potential tautomeric forms involving proton shifts, although such tautomerism is generally limited in pyridine derivatives due to aromatic stabilization. Stereoisomerism is not applicable here as the molecule lacks chiral centers.

Data Table: Key Identifiers and Structural Information

| Feature | Description |

|---|---|

| IUPAC Name | 3-Amino-4-iodo-2-(trifluoromethyl)pyridine |

| CAS Registry Number | 1227509-56-9 |

| Molecular Formula | $$ \mathrm{C6H4F3IN2} $$ |

| Molecular Weight (g/mol) | 288.01 |

| Core Structure | Pyridine ring |

| Substituents | Amino (-NH2) at C-3; Iodo (-I) at C-4; Trifluoromethyl (-CF3) at C-2 |

| Isomerism Type | Positional (constitutional) isomers |

Research Findings

Studies involving similar pyridine derivatives indicate that the trifluoromethyl group strongly influences the electronic properties of the pyridine ring, enhancing the compound's stability and modifying its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The iodo substituent serves as a versatile site for palladium-catalyzed cross-coupling reactions, enabling structural diversification. Amino substitution at position 3 introduces sites for hydrogen bonding and potential coordination with metal centers, which can be exploited in catalysis or pharmaceutical design.

Propiedades

IUPAC Name |

4-iodo-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)5-4(11)3(10)1-2-12-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSQHBWLLYUITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nature of the substituent introduced.

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Amine derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHFIN

- Molecular Weight : 272.99 g/mol

- CAS Number : 590371-73-6

The trifluoromethyl group enhances the compound's electronic properties, making it a versatile candidate for various applications. The presence of iodine also contributes to its reactivity, allowing for diverse synthetic pathways.

Pharmaceutical Applications

-

Drug Development :

- Anticancer Agents : Research indicates that compounds similar to 4-Iodo-2-(trifluoromethyl)pyridin-3-amine exhibit cytotoxic effects against cancer cell lines. The unique electronic characteristics of the trifluoromethyl group may enhance binding affinity to biological targets, making it a candidate for further exploration in anticancer therapies.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial in drug metabolism. This property could be harnessed to develop drugs with improved pharmacokinetics .

-

Biological Interaction Studies :

- Investigations into the interactions between this compound and various proteins or enzymes are ongoing. Understanding these interactions is vital for elucidating its potential therapeutic roles.

Agrochemical Applications

The compound's structural features may also lend themselves to applications in agrochemicals:

- Pesticides and Herbicides : The reactivity of this compound suggests potential use in developing new agrochemical agents aimed at pest control or weed management. Its unique properties could lead to formulations that are more effective or environmentally friendly compared to existing products .

Material Science Applications

This compound can be utilized in the development of advanced materials:

- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance thermal stability and chemical resistance, leading to innovative materials suitable for high-performance applications.

Comparative Analysis with Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Iodo-2-(trifluoromethyl)pyridine | 0.86 | Iodine at position 5; different reactivity. |

| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 0.83 | Chlorine instead of trifluoromethyl group; different properties. |

| 5-Methyl-2-(trifluoromethyl)pyridine | 0.75 | Methyl group alters electronic properties; potential different biological activity. |

| 5-Iodo-2-(trifluoromethyl)pyridin-4-amine | 0.74 | Amino group at position 4; potential for different biological interactions. |

| 5-Ethyl-2-(trifluoromethyl)pyridine | 0.74 | Ethyl group modifies sterics and reactivity; different applications. |

This table illustrates how structural modifications can influence the biological activity and chemical reactivity of related compounds, underscoring the importance of research into these derivatives.

Mecanismo De Acción

The mechanism of action of 4-Iodo-2-(trifluoromethyl)pyridin-3-amine is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and molecular targets more effectively. The amino group can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding interactions. These interactions contribute to the compound’s biological activity and its ability to modulate specific molecular pathways .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Position Variations

4-Iodo-6-(trifluoromethyl)pyridin-3-amine

- Structure : Iodine (position 4), trifluoromethyl (position 6), amine (position 3).

- Molecular Formula : C₆H₄F₃IN₂ (identical to the target compound).

- CAS RN : 1256810-65-7 .

- Key Difference: The trifluoromethyl group at position 6 instead of 2 alters steric and electronic effects.

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

- Structure : Iodine (position 3), trifluoromethyl (position 5), amine (position 2).

- Molecular Formula : C₆H₄F₃IN₂.

- CAS RN: Not explicitly listed, but cataloged in pyridine derivative compilations .

- Key Difference : The shifted iodine and trifluoromethyl groups disrupt the conjugation pattern of the pyridine ring, likely reducing electron-withdrawing effects compared to the target compound.

Halogen and Functional Group Modifications

4-(Trifluoromethyl)pyridin-3-amine

- Structure : Trifluoromethyl (position 4), amine (position 3).

- Molecular Formula : C₆H₅F₃N₂.

- CAS RN : 175204-80-5 .

- Molecular Weight : 162.11 g/mol .

- Melting Point : 55–56°C .

- This may lower binding affinity to targets like CYP51 compared to iodinated analogs .

4-Amino-3-iodopyridine

Complex Heterocyclic Analogs

3-Iodo-1-((6-(trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Structure : Pyrazolo-pyrimidine core with iodine and trifluoromethyl-substituted pyridine side chain.

- Molecular Formula: Not explicitly provided, but estimated to be ~400 g/mol .

4-((4-(Trifluoromethyl)pyridin-2-yl)thio)pyridin-3-amine

- Structure : Thioether-linked pyridine rings with trifluoromethyl and amine groups.

- Molecular Formula : C₁₁H₈F₃N₃S.

- Molecular Weight : 271.26 g/mol .

- Key Difference : The thioether bridge introduces sulfur, which may enhance oxidative metabolism susceptibility compared to the iodine-containing target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Iodo-2-(trifluoromethyl)pyridin-3-amine | C₆H₄F₃IN₂ | 296.01 | 1256810-65-7 | I (4), CF₃ (2), NH₂ (3) | Not reported |

| 4-Iodo-6-(trifluoromethyl)pyridin-3-amine | C₆H₄F₃IN₂ | 296.01 | 1256810-65-7 | I (4), CF₃ (6), NH₂ (3) | Not reported |

| 4-(Trifluoromethyl)pyridin-3-amine | C₆H₅F₃N₂ | 162.11 | 175204-80-5 | CF₃ (4), NH₂ (3) | 55–56 |

| 4-Amino-3-iodopyridine | C₅H₅IN₂ | 220.01 | 88511-27-7 | I (3), NH₂ (4) | 100 |

Actividad Biológica

4-Iodo-2-(trifluoromethyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N2I, with a molecular weight of approximately 272.99 g/mol. The compound features a pyridine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with an iodine atom. These substituents significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. The iodine atom can participate in halogen bonding, potentially influencing the binding affinity to proteins or enzymes.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that related compounds showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by targeting specific pathways involved in tumor growth. For instance, similar pyridine derivatives have been noted for their activity against PI3K/mTOR pathways, which are critical in cancer cell metabolism and survival .

Study on Antimicrobial Efficacy

One significant study focused on the antimicrobial efficacy of related pyridine compounds against multidrug-resistant strains. The results indicated that these compounds could effectively inhibit growth in resistant strains, highlighting their potential as new therapeutic agents .

In Vivo Efficacy Studies

In vivo studies using animal models have been conducted to assess the efficacy of this compound against specific infections. For example, efficacy trials demonstrated that while some derivatives showed promise in reducing bacterial load in infected models, others did not exhibit significant effects compared to standard treatments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Iodo-2-(trifluoromethyl)pyridine | 0.86 | Iodine at position 5; different reactivity |

| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 0.83 | Chlorine instead of trifluoromethyl group |

| 5-Methyl-2-(trifluoromethyl)pyridine | 0.75 | Methyl group alters electronic properties |

| 5-Iodo-2-(trifluoromethyl)pyridin-4-amine | 0.74 | Amino group at position 4; potential different interactions |

Q & A

Q. What are the key physicochemical properties of 4-Iodo-2-(trifluoromethyl)pyridin-3-amine, and how are they experimentally determined?

Q. What synthetic routes are employed for preparing this compound?

- Methodological Answer: Common routes include:

- Nucleophilic Aromatic Substitution: Reacting 3-amino-2-(trifluoromethyl)pyridine with iodine monochloride (ICl) under controlled conditions .

- Cross-Coupling Reactions: Using Suzuki-Miyaura coupling with iodopyridine precursors and trifluoromethyl-containing boronic acids, catalyzed by Pd(PPh) .

- Direct Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) in acidic media (e.g., HSO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer: Use factorial design (e.g., 2 experiments) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

-

Catalyst Screening: Pd-based catalysts (e.g., Pd(OAc)) vs. CuI for coupling reactions .

-

Solvent Effects: Compare DMF (polar aprotic) vs. THF (less polar) for iodine incorporation .

-

Statistical Analysis: Apply ANOVA to identify significant factors affecting yield .

- Example Optimization Table:

| Variable | Low Level (-1) | High Level (+1) | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Pd Catalyst (mol%) | 2 | 5 | 3.5 |

| Reaction Time (h) | 6 | 12 | 9 |

Q. What computational approaches are suitable for studying the electronic effects of the iodo and trifluoromethyl substituents in this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The electron-withdrawing trifluoromethyl group lowers HOMO energy, directing electrophilic attacks to the iodine-bearing position .

- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility trends .

- QSPR Models: Corrogate substituent effects with experimental properties (e.g., logP) using software like COSMO-RS .

Q. How should researchers address discrepancies in melting point data during characterization?

- Methodological Answer:

- Recrystallization: Purify the compound using solvent pairs (e.g., EtOAc/hexane) to remove impurities affecting mp .

- Thermogravimetric Analysis (TGA): Rule out decomposition by monitoring mass loss during heating.

- Cross-Validation: Compare with structurally similar compounds (e.g., 4-Amino-3-iodopyridine, mp 100°C) to identify systematic errors .

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer:

- Pharmacophore Development: The iodine atom enables radioisotope labeling (e.g., I) for imaging studies .

- Kinase Inhibition: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets; test inhibitory activity via enzymatic assays (e.g., EGFR kinase) .

- Antimicrobial Agents: Screen against bacterial strains (e.g., S. aureus) using MIC assays, leveraging halogen-bonding interactions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in a fume hood due to potential iodine vapor release .

- Waste Disposal: Neutralize acidic byproducts with NaHCO before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.